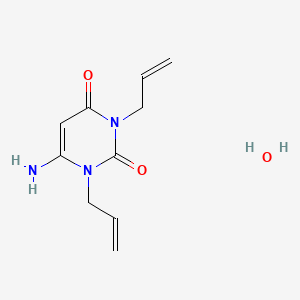

1,3-Diallyl-6-aminouracil 1-hydrate

Description

Significance of Uracil (B121893) Scaffolds in Modern Organic Synthesis and Materials Science Research

The uracil framework, a pyrimidine-based nucleobase, is a fundamental building block in nature, most notably as a component of ribonucleic acid (RNA). scirp.org This inherent biological relevance has long made it a target for medicinal chemists. nih.gov Beyond its biological role, the uracil scaffold is prized in organic synthesis for its reactivity and versatility. The presence of multiple reaction sites allows for a wide range of chemical modifications, leading to a diverse library of derivatives. nih.govresearchgate.net These modifications can tune the electronic and steric properties of the molecule, making uracil derivatives valuable as intermediates in the synthesis of more complex heterocyclic systems. researchgate.net

In materials science, the hydrogen bonding capabilities and aromatic nature of the uracil ring are of particular interest. These features can be exploited in the design of supramolecular assemblies, liquid crystals, and organic semiconductors. The ability to introduce various substituents onto the uracil ring allows for the fine-tuning of material properties such as conductivity, photoluminescence, and thermal stability. guidechem.com

Research Trajectory and Academic Importance of 1,3-Diallyl-6-aminouracil 1-hydrate within Heterocyclic Chemistry

Within the broader family of uracil derivatives, 1,3-Diallyl-6-aminouracil 1-hydrate has garnered attention due to the presence of two allyl groups at the N1 and N3 positions. The introduction of these allyl functionalities significantly alters the compound's reactivity and potential for further chemical transformations. The allyl groups can participate in a variety of reactions, including cycloadditions, metathesis, and polymerization, opening up avenues for the creation of novel polymers and complex molecular architectures.

The study of such N,N'-disubstituted aminouracils is crucial for understanding the fundamental principles of heterocyclic chemistry. Research into the synthesis and reactivity of these compounds provides valuable insights into reaction mechanisms, regioselectivity, and the influence of substituents on the chemical properties of the pyrimidine (B1678525) ring. While extensive research has been conducted on related compounds like 6-amino-1,3-dimethyluracil (B104193), the diallylated analogue presents unique opportunities for exploration in areas such as organometallic catalysis and polymer chemistry. rsc.orgnih.gov

Scope and Objectives of Advanced Research on 1,3-Diallyl-6-aminouracil 1-hydrate

Advanced research on 1,3-Diallyl-6-aminouracil 1-hydrate is focused on several key areas. A primary objective is the development of efficient and selective synthetic routes to this compound and its derivatives. This includes optimizing reaction conditions for the N,N'-diallylation of 6-aminouracil (B15529) to maximize yield and purity. rsc.org

A second major focus is the comprehensive characterization of the compound's physicochemical properties. This involves detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and, crucially, the determination of its single-crystal X-ray structure. Crystallographic data would provide invaluable information about the molecule's three-dimensional conformation, bond lengths, and angles, which are essential for understanding its reactivity and for computational modeling studies.

Furthermore, researchers are investigating the potential applications of 1,3-Diallyl-6-aminouracil 1-hydrate as a monomer in polymerization reactions to create novel materials with tailored properties. The presence of the amino group also offers a handle for further functionalization, allowing for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The exploration of its coordination chemistry with various metal centers is another promising avenue of research.

Properties

Molecular Formula |

C10H15N3O3 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

6-amino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione;hydrate |

InChI |

InChI=1S/C10H13N3O2.H2O/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15;/h3-4,7H,1-2,5-6,11H2;1H2 |

InChI Key |

PRXGTVRJMOEDCX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=CC(=O)N(C1=O)CC=C)N.O |

Origin of Product |

United States |

Methodological Approaches to the Synthesis of 1,3 Diallyl 6 Aminouracil 1 Hydrate

Established Synthetic Pathways for N-Diallylated Uracil (B121893) Compounds, including Condensation Reactions

The foundational approach to synthesizing N-substituted uracil derivatives, including diallylated compounds, often begins with the construction of the core uracil ring followed by alkylation. A common method for creating the 6-aminouracil (B15529) scaffold is the condensation of a β-keto ester equivalent with urea (B33335). For instance, ethyl cyanoacetate (B8463686) can be condensed with urea in the presence of a base like sodium ethoxide. prepchem.com This reaction proceeds through the formation of cyanoacetylurea, which then cyclizes to form 6-aminouracil. orgsyn.org

Once the 6-aminouracil ring is formed, N-allylation can be achieved. The direct allylation of 6-aminouracil would typically involve reacting it with an allyl halide, such as allyl bromide, in the presence of a base. However, this can lead to a mixture of products, including N1-allyl, N3-allyl, and the desired N1,N3-diallyl derivatives, as well as potential O-alkylation. To achieve specific diallylation at the N1 and N3 positions, a common strategy involves the use of protecting groups or a stepwise approach.

Another established pathway involves starting with a pre-diallylated urea, such as 1,3-diallylurea (B154441). This precursor can then be condensed with a suitable three-carbon component to form the pyrimidine (B1678525) ring. This approach offers more direct control over the substitution pattern at the N1 and N3 positions. The reaction of 1,3-diallylurea with cyanoacetic acid is a key example of this strategy, directly leading to the formation of 1,3-diallyl-6-aminouracil.

The table below summarizes some established methods for the synthesis of uracil derivatives, which are foundational to the synthesis of N-diallylated compounds.

| Precursors | Reagents and Conditions | Product | Reference |

| Cytosine | Water | Uracil and Ammonia | wikipedia.org |

| Malic acid, Urea | Fuming sulfuric acid | Uracil | wikipedia.org |

| Thiouracil | Aqueous chloroacetic acid | Uracil | wikipedia.org |

| 5,6-Dihydrouracil | Photodehydrogenation | Uracil | wikipedia.org |

| Ethyl cyanoacetate, Urea | Sodium ethoxide, Alcohol, Reflux | 6-Aminouracil | prepchem.com |

Optimized Procedures for 1,3-Diallyl-6-aminouracil 1-hydrate Preparation, utilizing techniques such as microwave irradiation and solvent-free conditions

To enhance the efficiency, yield, and environmental friendliness of the synthesis of 1,3-diallyl-6-aminouracil 1-hydrate, modern techniques such as microwave irradiation and solvent-free reaction conditions have been explored. These methods often lead to significantly reduced reaction times and improved yields compared to classical heating methods. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, and its application to the synthesis of heterocyclic compounds, including uracil derivatives, is well-documented. nih.gov In the context of preparing 1,3-diallyl-6-aminouracil, microwave irradiation can be applied to the condensation reaction between 1,3-diallylurea and cyanoacetic acid. The use of microwave energy can accelerate the rate of reaction, often leading to cleaner product formation and minimizing the formation of byproducts.

Solvent-free, or neat, reaction conditions represent another advancement in green chemistry. researchgate.net By eliminating the solvent, this approach reduces chemical waste and can simplify the work-up procedure. The reaction of 1,3-diallylurea with cyanoacetic acid can be performed under solvent-free conditions, often with gentle heating or microwave irradiation to facilitate the reaction. This method is not only environmentally benign but can also be more efficient in certain cases. researchgate.net

The table below highlights the advantages of these optimized procedures.

| Technique | Advantages |

| Microwave Irradiation | Rapid heating, Reduced reaction times, Increased yields, Fewer side reactions. nih.gov |

| Solvent-Free Conditions | Reduced waste, Simplified work-up, Potential for increased reaction rates. researchgate.net |

Mechanistic Insights into the Formation of 1,3-Diallyl-6-aminouracil 1-hydrate from Precursors like Diallyl Urea and Cyanoacetic Acid

The formation of 1,3-diallyl-6-aminouracil from 1,3-diallylurea and cyanoacetic acid proceeds through a well-understood condensation-cyclization mechanism. The reaction is typically catalyzed by a dehydrating agent or by heat.

The initial step involves the activation of the carboxylic acid group of cyanoacetic acid. This can be achieved through the formation of a more reactive intermediate, such as an acyl halide or anhydride (B1165640), or by protonation of the carbonyl oxygen under acidic conditions. The activated cyanoacetic acid is then susceptible to nucleophilic attack by one of the nitrogen atoms of 1,3-diallylurea.

This nucleophilic addition results in the formation of an N-acylurea intermediate. The next key step is an intramolecular cyclization. The second nitrogen atom of the diallylurea moiety attacks the nitrile carbon of the cyanoacetyl group. This ring-closing step forms a six-membered dihydropyrimidine (B8664642) intermediate.

Subsequent tautomerization and dehydration of this intermediate lead to the formation of the aromatic pyrimidine ring of 1,3-diallyl-6-aminouracil. The final step to obtain the 1-hydrate is the incorporation of a water molecule into the crystal lattice during purification or crystallization from an aqueous solvent.

Activation of Cyanoacetic Acid: The carboxylic acid is made more electrophilic.

Nucleophilic Attack: A nitrogen from 1,3-diallylurea attacks the activated carbonyl carbon.

Formation of an Acyclic Intermediate: An open-chain N-cyanoacetyl-N,N'-diallylurea is formed.

Intramolecular Cyclization: The second urea nitrogen attacks the cyano group to form the heterocyclic ring.

Tautomerization and Dehydration: A stable aromatic uracil ring is formed.

Hydrate (B1144303) Formation: A water molecule is incorporated into the crystal structure.

Green Chemistry Principles and Sustainable Methodologies in 1,3-Diallyl-6-aminouracil 1-hydrate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including heterocyclic compounds like 1,3-diallyl-6-aminouracil 1-hydrate. rsc.org The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in their use of resources.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The condensation of 1,3-diallylurea and cyanoacetic acid is inherently atom-economical, with the main byproduct being water.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. Solvent-free synthesis, as discussed in section 2.2, is a prime example of this principle in action. researchgate.net When solvents are necessary, the use of greener alternatives like water or ethanol (B145695) is preferred.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis, while requiring energy input, can be more energy-efficient than conventional heating due to shorter reaction times. nih.gov

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of this specific compound, the broader field is moving towards using bio-based starting materials. rsc.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. While the condensation reaction can be thermally driven, the use of a recyclable acid or base catalyst could further improve its green credentials.

By adopting these principles, the synthesis of 1,3-diallyl-6-aminouracil 1-hydrate can be made more sustainable and environmentally responsible.

Advanced Structural Characterization Methodologies for 1,3 Diallyl 6 Aminouracil 1 Hydrate

Spectroscopic Techniques in the Elucidation of 1,3-Diallyl-6-aminouracil 1-hydrate Structures (e.g., High-Resolution NMR, FT-IR, UV-Vis Methodologies)

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. In the 1H NMR spectrum of 1,3-Diallyl-6-aminouracil 1-hydrate, distinct signals corresponding to each unique proton environment would be expected. The two diallyl groups, while chemically equivalent, contain diastereotopic protons due to the chiral environment, which can lead to complex splitting patterns. youtube.com

The protons of the allyl groups typically appear in specific regions of the spectrum. libretexts.orgnetlify.app The methylene (B1212753) protons (N-CH₂-CH=CH₂) adjacent to the nitrogen atoms would likely resonate around 4.0-5.0 ppm. The terminal vinyl protons (=CH₂) are expected between 5.0 and 5.5 ppm, while the internal vinyl proton (-CH=) would appear further downfield, between 5.5 and 6.5 ppm. researchgate.net A single proton signal for the C5-H of the uracil (B121893) ring would also be present. The protons of the amino group (-NH₂) and the hydrate (B1144303) water molecule (H₂O) would appear as broad singlets that are exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Diallyl-6-aminouracil 1-hydrate

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Uracil C5-H | ~5.0 - 5.5 | Singlet (s) |

| Allyl -CH= | 5.5 - 6.5 | Multiplet (m) |

| Allyl =CH₂ | 5.0 - 5.5 | Multiplet (m) |

| Allyl N-CH₂ | 4.0 - 5.0 | Multiplet (m) |

| Amino -NH₂ | Variable, broad | Singlet (br s) |

| Hydrate H₂O | Variable, broad | Singlet (br s) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds, causing them to vibrate. Each functional group has a characteristic vibration frequency, making FT-IR an excellent tool for identifying their presence.

For 1,3-Diallyl-6-aminouracil 1-hydrate, the spectrum would be dominated by several key absorptions. A broad peak in the 3200-3500 cm⁻¹ region would be characteristic of the O-H stretching vibrations of the water molecule of hydration and the N-H stretches of the primary amine. libretexts.orgnih.govyoutube.com The C=O stretching vibrations of the two carbonyl groups in the uracil ring would result in strong absorptions around 1650-1720 cm⁻¹. researchgate.net The C=C stretching of the allyl groups and the uracil ring would appear in the 1600-1680 cm⁻¹ region. nih.gov Stretching from the sp² C-H bonds of the alkene would be observed just above 3000 cm⁻¹, while the sp³ C-H stretches from the methylene groups would be seen just below 3000 cm⁻¹. libretexts.org

Table 2: Expected FT-IR Absorption Bands for 1,3-Diallyl-6-aminouracil 1-hydrate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrate O-H / Amine N-H | Stretch | 3200 - 3500 | Broad, Strong |

| sp² C-H (alkene) | Stretch | 3000 - 3100 | Medium |

| sp³ C-H (alkane) | Stretch | 2850 - 3000 | Medium |

| C=O (amide) | Stretch | 1650 - 1720 | Strong |

| C=C (alkene/ring) | Stretch | 1600 - 1680 | Medium-Variable |

| N-H | Bend | 1550 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Uracil and its derivatives possess a conjugated π-system, which leads to strong absorption in the ultraviolet region. researchgate.net For uracil itself, absorption maxima are typically observed around 200-260 nm. sielc.comrsc.org The introduction of allyl groups at the N1 and N3 positions is not expected to significantly alter the chromophore of the uracil ring. Therefore, 1,3-Diallyl-6-aminouracil 1-hydrate would be predicted to exhibit a strong absorbance maximum (λmax) in a similar range, corresponding to π → π* electronic transitions. acs.orgrsc.org

Diffraction Methods for Crystalline Structure Determination of 1,3-Diallyl-6-aminouracil 1-hydrate (e.g., X-ray Crystallography Principles and Applications)

Principles and Applications of X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org The method relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a single crystal. The resulting diffraction pattern of spots is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal. mdpi.com

Table 3: Representative Crystal Data Table for a Hydrated Uracil Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₀H₁₅N₃O₃ |

| Formula Weight | 225.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 13.543(5) |

| β (°) | 98.76(1) |

| Volume (ų) | 1145.1(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.305 |

Note: This table contains hypothetical data for illustrative purposes, modeled on typical values for similar organic hydrates.

Mass Spectrometry Approaches for Molecular Formula and Fragmentation Pathway Analysis of 1,3-Diallyl-6-aminouracil 1-hydrate

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the elemental formula of the compound. For 1,3-Diallyl-6-aminouracil (C₁₀H₁₃N₃O₂), HRMS would confirm its elemental composition. The presence of the hydrate water molecule is typically not observed in the gas phase under MS conditions.

When subjected to electron impact (EI) ionization, the molecular ion (M⁺˙) is formed, which is often energetically unstable and undergoes fragmentation. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. For 1,3-Diallyl-6-aminouracil, a primary and characteristic fragmentation pathway would involve the loss of one of the allyl groups. nih.govnih.gov Cleavage of the N-C bond would lead to the loss of an allyl radical (•C₃H₅, mass 41 Da), resulting in a prominent fragment ion.

Other potential fragmentations could involve rearrangements or cleavages within the uracil ring itself, though the loss of the allyl substituents is expected to be a dominant process. acs.org The study of these pathways helps to piece together the molecular structure and confirm the connectivity of its constituent parts.

Table 4: Predicted Key Ions in the Mass Spectrum of 1,3-Diallyl-6-aminouracil

| Ion | Formula | m/z (Nominal) | Description |

| [M]⁺˙ | [C₁₀H₁₃N₃O₂]⁺˙ | 207 | Molecular Ion |

| [M - C₃H₅]⁺ | [C₇H₈N₃O₂]⁺ | 166 | Loss of an allyl radical |

| [C₃H₅]⁺ | [C₃H₅]⁺ | 41 | Allyl cation |

Chemical Reactivity and Derivatization Strategies of 1,3 Diallyl 6 Aminouracil 1 Hydrate

Functionalization at the Amino Position of 1,3-Diallyl-6-aminouracil 1-hydrate

The exocyclic amino group at the 6-position of the uracil (B121893) ring is a primary site for functionalization. Its nucleophilic character allows for a variety of chemical transformations, leading to a diverse range of derivatives. The reactivity of this group is analogous to that observed in other 6-aminouracil (B15529) compounds. nih.govhbgxchemical.comresearchgate.net

One of the most common reactions is acylation . Treatment with acid chlorides or anhydrides would readily yield the corresponding N-acyl derivatives. For instance, reaction with acetic anhydride (B1165640) would produce N-acetyl-1,3-diallyl-6-aminouracil. This reaction is fundamental for introducing a variety of functional groups and for protecting the amino group during subsequent transformations.

Another important functionalization strategy involves the reaction with isocyanates and isothiocyanates . These reactions lead to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. For example, reacting 1,3-diallyl-6-aminouracil with an appropriate isothiocyanate in a solvent like DMF can be expected to yield the corresponding 6-(3-substituted-thioureido)-1,3-diallyluracil. juniperpublishers.com

The amino group can also undergo condensation with aldehydes and ketones to form Schiff bases or imines. This reaction is often catalyzed by acid and is a versatile method for introducing a wide range of substituents. For example, condensation with aromatic aldehydes can lead to the formation of 6-(arylmethylideneamino)-1,3-diallyluracils. hbgxchemical.com

Furthermore, the amino group can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium, followed by coupling with activated aromatic or heterocyclic compounds to form azo dyes . nih.gov This highlights the potential of 1,3-diallyl-6-aminouracil as a scaffold for chromophoric systems. However, it is noteworthy that in some cases, nitrosation can occur at the C-5 position of the uracil ring instead of diazotization of the 6-amino group. nih.gov

| Reaction Type | Reagent Example | Expected Product |

| Acylation | Acetic Anhydride | N-Acetyl-1,3-diallyl-6-aminouracil |

| Urea Formation | Phenyl Isocyanate | 1,3-Diallyl-6-(3-phenylureido)uracil |

| Thiourea Formation | Allyl Isothiocyanate | 1,3-Diallyl-6-(3-allylthioureido)uracil |

| Schiff Base Formation | Benzaldehyde | 6-(Benzylideneamino)-1,3-diallyluracil |

| Azo Coupling | Benzenediazonium chloride | 6-Amino-5-(phenylazo)-1,3-diallyluracil |

Transformations Involving the Allyl Moieties of 1,3-Diallyl-6-aminouracil 1-hydrate (e.g., Cyclizations, Polymerizations as Research Subjects)

The presence of two allyl groups in 1,3-diallyl-6-aminouracil 1-hydrate opens up possibilities for intramolecular cyclization and polymerization reactions, making it an interesting monomer for materials science.

Cyclization reactions are a prominent feature of diallyl compounds. These can proceed through various mechanisms, including radical and metal-catalyzed pathways. For instance, radical cyclization, often initiated by radical initiators like AIBN or through photochemical methods, could lead to the formation of new heterocyclic rings fused to the pyrimidine (B1678525) core. The regioselectivity of such cyclizations would depend on the reaction conditions and the stability of the resulting radical intermediates. researchgate.net Intramolecular cyclization of N-allyl amides and related structures to form oxazolines and other heterocycles has been reported, suggesting that similar transformations could be explored for 1,3-diallyl-6-aminouracil. chemrxiv.orgnih.gov

Polymerization of diallyl monomers is a known method for producing cross-linked polymers. researchgate.net 1,3-Diallyl-6-aminouracil can be considered a diallyl monomer, and its polymerization, likely through a free-radical mechanism, could yield polymers with the uracil moiety as a repeating unit. The properties of such polymers would be influenced by the presence of the polar and hydrogen-bonding capable aminouracil group. The study of the polymerization kinetics and the characterization of the resulting polymers would be a subject of research interest. nih.gov

| Transformation | Type | Potential Outcome |

| Cyclization | Radical-mediated | Fused heterocyclic systems |

| Cyclization | Metal-catalyzed | Various cyclic adducts |

| Polymerization | Free-radical | Cross-linked polymer with uracil units |

Reactivity of the Uracil Core in 1,3-Diallyl-6-aminouracil 1-hydrate and Analogues

The uracil ring in 1,3-diallyl-6-aminouracil 1-hydrate, particularly the C-5 position, is susceptible to electrophilic attack due to the electron-donating nature of the 6-amino group. juniperpublishers.com This reactivity is a cornerstone for the synthesis of various fused heterocyclic systems.

A key reaction is the condensation with various electrophiles at the C-5 position . For example, reaction with aldehydes in the presence of a suitable catalyst can lead to the formation of bis(6-amino-1,3-diallyluracil-5-yl)methanes. researchgate.net

Furthermore, the enamine-like character of the 6-aminouracil system makes it an excellent precursor for the synthesis of fused pyrimidines , such as pyrimido[4,5-d]pyrimidines. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net These are often achieved through multicomponent reactions where the 6-aminouracil derivative, an aldehyde, and another nucleophile or active methylene (B1212753) compound are reacted together. For instance, a reaction of 1,3-diallyl-6-aminouracil with an aromatic aldehyde and a primary amine could be expected to yield a tetrasubstituted pyrimido[4,5-d]pyrimidine. nih.gov

The C-5 position can also undergo nitrosation upon treatment with nitrous acid, which can be a competing reaction to the diazotization of the 6-amino group. nih.gov Halogenation at the C-5 position is also a feasible transformation, introducing a useful handle for further synthetic modifications.

| Reaction Type | Position | Reagent Example | Expected Product Class |

| Electrophilic Substitution | C-5 | Aromatic Aldehyde | Bis(uracil-5-yl)methanes |

| Annulation | C-5 and N-6 | Aldehyde + Amine | Pyrimido[4,5-d]pyrimidines |

| Nitrosation | C-5 | Nitrous Acid | 5-Nitroso-1,3-diallyl-6-aminouracil |

| Halogenation | C-5 | N-Bromosuccinimide | 5-Bromo-1,3-diallyl-6-aminouracil |

Exploration of Novel Reaction Pathways for 1,3-Diallyl-6-aminouracil 1-hydrate

The unique combination of reactive sites in 1,3-diallyl-6-aminouracil 1-hydrate allows for the exploration of novel and complex reaction pathways.

Multicomponent reactions (MCRs) are a powerful tool in modern organic synthesis, and 6-aminouracil derivatives are excellent substrates for such transformations. nih.govnih.gov The development of novel MCRs involving 1,3-diallyl-6-aminouracil could lead to the efficient one-pot synthesis of complex heterocyclic scaffolds with potential biological activities. For instance, a three-component reaction between 1,3-diallyl-6-aminouracil, an aldehyde, and an active methylene compound could provide access to a library of fused pyrimidine derivatives.

The generation of "uracilyne," a highly reactive aryne analogue of uracil, has been reported from uracil-iodonium salts. digitellinc.com Investigating the synthesis of a corresponding iodonium (B1229267) salt from 1,3-diallyl-6-aminouracil could open up pathways for cycloaddition reactions and other transformations via a "diallyluracilyne" intermediate, leading to novel functionalized uracil derivatives.

Furthermore, the allyl groups can participate in various metal-catalyzed reactions beyond simple cyclization. For example, transition-metal-catalyzed cross-coupling reactions could be employed to functionalize the terminal carbons of the allyl chains, introducing a wide array of substituents.

The exploration of these and other novel reaction pathways will undoubtedly expand the synthetic utility of 1,3-diallyl-6-aminouracil and its derivatives, paving the way for the discovery of new materials and biologically active molecules.

Computational and Theoretical Chemistry Studies on 1,3 Diallyl 6 Aminouracil 1 Hydrate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,3-Diallyl-6-aminouracil 1-hydrate. By solving the electronic Schrödinger equation, these methods provide a detailed picture of electron distribution and energy levels within the molecule.

Detailed research findings indicate that the electronic properties of uracil (B121893) derivatives are significantly influenced by the nature and position of their substituents. acs.orgsciengpub.ir For 1,3-Diallyl-6-aminouracil, the diallyl groups at the N1 and N3 positions and the amino group at the C6 position modulate the electron density of the pyrimidine (B1678525) ring. DFT calculations, often using basis sets like 6-31G(d,p) or higher, can be employed to optimize the molecular geometry and compute key electronic parameters. nih.gov

Reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical behavior of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. sciensage.infomdpi.com A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MESP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,3-Diallyl-6-aminouracil 1-hydrate, the MESP would likely show negative potential around the oxygen and nitrogen atoms of the uracil ring and the amino group, indicating sites susceptible to electrophilic attack. The allyl groups would present regions of varying potential, influencing intermolecular interactions. sciensage.infomdpi.com

Table 1: Representative Calculated Electronic Properties for a Substituted Uracil Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

Note: This table presents typical values for a substituted uracil derivative as found in computational studies and serves as a representative example. Actual values for 1,3-Diallyl-6-aminouracil 1-hydrate would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis of 1,3-Diallyl-6-aminouracil 1-hydrate

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and dynamic behavior of molecules over time. nih.govresearchgate.net For 1,3-Diallyl-6-aminouracil 1-hydrate, MD simulations can reveal the preferred spatial arrangements of the flexible diallyl chains and the interactions of the molecule with the surrounding water molecule.

The simulations involve numerically solving Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. These simulations can track the conformational changes of the molecule, from the rotation of the allyl groups to the puckering of the pyrimidine ring, over timescales ranging from picoseconds to microseconds. nih.govnih.gov

Table 2: Representative Conformational Dihedral Angles from MD Simulations of a Diallyl-Substituted Heterocycle

| Dihedral Angle | Average Value (degrees) | Fluctuation (± degrees) |

| N1-Cα-Cβ=Cγ | 120.5 | 15.2 |

| N3-Cα'-Cβ'=Cγ' | -118.3 | 18.5 |

| C5-C6-N-H | 178.1 | 5.3 |

Note: This table provides an illustrative example of the type of data obtained from MD simulations for a molecule with diallyl substituents. Specific values for 1,3-Diallyl-6-aminouracil 1-hydrate would need to be determined through dedicated simulations.

Theoretical Predictions of Spectroscopic Parameters for 1,3-Diallyl-6-aminouracil 1-hydrate

Computational methods can accurately predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds like 1,3-Diallyl-6-aminouracil 1-hydrate.

Theoretical IR spectra are typically calculated from the second derivatives of the energy with respect to the atomic coordinates, which yield the vibrational frequencies and their corresponding intensities. DFT methods have been shown to provide reliable predictions of vibrational spectra for uracil and its derivatives. nih.gov The calculated spectrum for 1,3-Diallyl-6-aminouracil 1-hydrate would be expected to show characteristic peaks for the C=O and N-H stretching vibrations of the uracil ring, as well as vibrations associated with the allyl groups and the C-N bonds. The presence of the water of hydration would also introduce specific vibrational modes. researchgate.net

Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which is often employed in conjunction with DFT. nih.govmdpi.com These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared with experimental data to confirm the molecular structure. For 1,3-Diallyl-6-aminouracil 1-hydrate, the predicted NMR spectrum would help in assigning the signals of the protons and carbons in the uracil ring and the diallyl substituents. nih.govchemijournal.com

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for a Uracil Derivative

| Spectral Feature | Predicted Value | Experimental Value |

| IR: C=O stretch (cm⁻¹) | 1720, 1685 | 1715, 1680 |

| IR: N-H stretch (cm⁻¹) | 3450 | 3430 |

| ¹H NMR: H6 (ppm) | 7.6 | 7.5 |

| ¹³C NMR: C4 (ppm) | 165.2 | 164.8 |

Note: This table illustrates the typical agreement between predicted and experimental spectroscopic data for uracil derivatives. The actual data for 1,3-Diallyl-6-aminouracil 1-hydrate would be subject to specific computational and experimental analysis.

Reaction Mechanism Elucidation via Computational Modeling for 1,3-Diallyl-6-aminouracil 1-hydrate

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and activation energies. rsc.orgrsc.org For 1,3-Diallyl-6-aminouracil 1-hydrate, computational studies can elucidate the pathways of its synthesis and its potential reactions, such as cycloadditions or substitutions involving the allyl groups or the uracil ring.

The synthesis of substituted uracils often involves multiple steps, and computational modeling can help to understand the regioselectivity and stereoselectivity of these reactions. rsc.orgresearchgate.net For instance, the alkylation of the uracil ring can be modeled to determine the most favorable reaction pathway and to rationalize the observed product distribution.

Furthermore, the reactivity of the allyl groups can be explored through computational studies of reactions such as electrophilic additions or radical reactions. By mapping the potential energy surface, it is possible to identify the transition state structures and calculate the activation barriers for different reaction pathways. researchgate.net This information is crucial for understanding the chemical behavior of the molecule and for designing new synthetic routes. Recent advancements in computational chemistry allow for the efficient exploration of reaction pathways, even for complex systems. nih.gov

Computational studies on related systems, such as the enzymatic reactions of pyrimidine derivatives, have demonstrated the utility of these methods in understanding complex biochemical processes. rsc.org While not an enzyme substrate, the principles of reaction mechanism elucidation through computational modeling are directly applicable to understanding the chemical transformations of 1,3-Diallyl-6-aminouracil 1-hydrate.

Supramolecular Chemistry and Self Assembly Research Involving 1,3 Diallyl 6 Aminouracil 1 Hydrate

Hydrogen Bonding Interactions in Crystalline Networks of 1,3-Diallyl-6-aminouracil 1-hydrate and its Derivatives

While specific crystallographic data for 1,3-diallyl-6-aminouracil 1-hydrate is not extensively documented in publicly available literature, the hydrogen bonding interactions can be inferred from studies on closely related 6-aminouracil (B15529) derivatives. The 6-aminouracil core possesses multiple sites for hydrogen bonding: the amino group acts as a hydrogen bond donor, while the carbonyl oxygens and ring nitrogens can act as acceptors. The water molecule in the hydrate (B1144303) form also plays a crucial role, participating as both a donor and an acceptor.

In analogous compounds like 6-amino-1,3-dimethyluracil (B104193), extensive two-dimensional hydrogen-bonding networks are observed in the solid state. chemicalbook.comnih.gov These networks are typically formed through N-H···O=C interactions between the amino group of one molecule and the carbonyl group of a neighboring molecule. chemicalbook.comnih.gov It is highly probable that 1,3-diallyl-6-aminouracil 1-hydrate would exhibit similar primary hydrogen bonding motifs, forming tapes or sheets. The presence of the water molecule can further bridge these primary structures, leading to more complex three-dimensional networks.

Table 1: Potential Hydrogen Bond Interactions in 1,3-Diallyl-6-aminouracil 1-hydrate

| Donor | Acceptor | Type of Interaction |

| Amino group (N-H) | Carbonyl group (C=O) | Intermolecular |

| Amino group (N-H) | Water molecule (O) | Intermolecular |

| Water molecule (O-H) | Carbonyl group (C=O) | Intermolecular |

| Water molecule (O-H) | Ring Nitrogen | Intermolecular |

Exploration of Non-Covalent Interactions in 1,3-Diallyl-6-aminouracil 1-hydrate Assemblies

One of the key interactions is π-π stacking. The uracil (B121893) ring is an electron-deficient aromatic system, which can engage in stacking interactions with other uracil rings. These interactions are expected to influence the packing of the molecules in the crystal lattice, likely leading to columnar or layered arrangements.

Co-crystallization Studies and Crystal Engineering with 1,3-Diallyl-6-aminouracil 1-hydrate

Co-crystallization is a powerful technique in crystal engineering to design new solid forms with tailored properties. While specific co-crystallization studies involving 1,3-diallyl-6-aminouracil 1-hydrate are not widely reported, the principles of crystal engineering suggest its high potential as a co-former.

The hydrogen bonding capabilities of the 6-aminouracil moiety make it an excellent candidate for forming co-crystals with other molecules that have complementary hydrogen bond donors and acceptors. For instance, it could be co-crystallized with carboxylic acids, amides, or other heterocyclic compounds to form robust supramolecular synthons. A synthon is a structural unit within a molecule that is formed or can be formed by a known synthetic operation.

The general principles that govern hydrogen bond formation, such as the pairing of the strongest donors with the strongest acceptors, would dictate the preferred packing arrangements in such co-crystals. nih.gov By carefully selecting the co-former, it is possible to engineer crystalline materials with desired properties, such as altered solubility, stability, or even optical and electronic properties.

Design and Investigation of Supramolecular Architectures Utilizing 1,3-Diallyl-6-aminouracil 1-hydrate

The combination of a rigid, hydrogen-bonding core with flexible peripheral groups makes 1,3-diallyl-6-aminouracil 1-hydrate an intriguing building block for the design of diverse supramolecular architectures. The allyl groups, in particular, offer a route to creating more complex structures through polymerization or cross-linking reactions after the initial self-assembly process.

Researchers can envision the design of various supramolecular forms, including:

One-dimensional tapes or ribbons: Primarily driven by the strong N-H···O=C hydrogen bonds.

Two-dimensional sheets: Formed by the interconnection of the 1D tapes through weaker hydrogen bonds, possibly mediated by the water molecules.

Three-dimensional frameworks: Arising from the stacking of the 2D sheets, stabilized by π-π and van der Waals interactions.

The investigation of these architectures would typically involve techniques such as single-crystal X-ray diffraction to elucidate the precise arrangement of molecules in the solid state. Spectroscopic methods like FT-IR and solid-state NMR would provide further evidence for the hydrogen bonding and other non-covalent interactions.

Role of 1,3 Diallyl 6 Aminouracil 1 Hydrate As a Precursor in Advanced Organic and Material Synthesis Research

Utilization in the Synthesis of Fused Heterocyclic Scaffolds for Research Purposes (e.g., pyrido-pyrimidines, pyrimido-pyrimidines, pyrrolo-pyrimidines)

The 6-aminouracil (B15529) core is a well-established synthon for the construction of fused pyrimidine (B1678525) systems due to its inherent reactivity as a cyclic enamine. juniperpublishers.com The electron-donating amino group enhances the nucleophilicity of the C5 carbon, making it susceptible to attack by various electrophiles. This reactivity is harnessed in numerous condensation and multicomponent reactions to build bicyclic and tricyclic heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science research. researchgate.netresearchgate.netresearchgate.net

Pyrido[2,3-d]pyrimidines: These fused systems are commonly synthesized through multicomponent reactions involving a 6-aminouracil derivative, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile. researchgate.netnih.gov In these reactions, the 6-aminouracil scaffold provides the pyrimidine portion of the final product. The synthesis can be facilitated by various catalysts or conducted under catalyst-free conditions, often employing green solvents like water or glycerol-water systems to enhance the environmental profile of the reaction. researchgate.net

Pyrimido[4,5-d]pyrimidines: The synthesis of this class of compounds can be achieved by reacting 6-aminouracils with reagents that can form a second pyrimidine ring. For instance, a double Michael reaction with formalin and primary amines can lead to the formation of pyrimido[4,5-d]pyrimidines. researchgate.net Alternative strategies involve reactions of 6-aminouracil with aryl aldehydes, which can lead to the formation of dipyrimidinopyridines under acidic conditions. researchgate.netnih.gov

Pyrrolo[2,3-d]pyrimidines: The pyrrole (B145914) ring can be fused to the pyrimidine core of 6-aminouracil through several synthetic routes. One common method involves the reaction of 6-aminouracil with α-halocarbonyl compounds. nih.gov Another approach is the multicomponent reaction between 6-aminouracil derivatives, isatins, and acetophenones, which proceeds through a series of nucleophilic and Michael additions to construct the pyrrolo[2,3-d]pyrimidine skeleton. ekb.eg These compounds are investigated for their potential as inhibitors of enzymes like thymidine (B127349) phosphorylase. nih.gov

Below is a table summarizing typical reactions for synthesizing these fused scaffolds using the 6-aminouracil core.

| Target Scaffold | Reactants (General) | Reaction Type | Reference |

| Pyrido[2,3-d]pyrimidine | 6-Aminouracil, Aryl Aldehyde, Malononitrile | Multicomponent Condensation | researchgate.netnih.gov |

| Pyrimido[4,5-d]pyrimidine | 6-Aminouracil, Formalin, Primary Amine | Double Michael Addition | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | 6-Aminouracil, α-Chloroacetaldehyde | Cyclocondensation | ekb.eg |

| Pyrrolo[2,3-d]pyrimidine | 6-Aminouracil, Isatin, Acetophenone | Multicomponent Reaction | ekb.eg |

Application in Polymer Chemistry for Specialized Research Materials

The allyl groups in 1,3-diallyl-6-aminouracil 1-hydrate are key functional handles for applications in polymer chemistry. A notable use is as a stabilizer for halogenated polymers. google.com In this context, the compound can improve the thermal stability of polymers like PVC. The uracil (B121893) moiety can act as an acid scavenger, neutralizing acidic byproducts such as HCl that are released during polymer degradation. The diallyl functionalities offer sites for potential cross-linking or grafting onto the polymer backbone, further enhancing the material's properties.

Contribution to the Development of Functional Molecules in Academic Settings

In academic research, 1,3-diallyl-6-aminouracil serves as a precursor for creating novel functional molecules with specific properties, such as molecular probes. ekb.eg An example is the synthesis of chromophoric nucleoside analogues, sometimes termed "nucleodyes". nih.gov The synthesis exploits the versatile reactivity of the 6-aminouracil core. The highly nucleophilic C5 position can be functionalized, for instance, by coupling with a diazonium salt to introduce an azo dye chromophore. nih.gov The N1 and N3 diallyl groups influence the solubility and processing characteristics of the resulting functional dye and provide handles for further chemical modification or incorporation into larger systems.

Strategies for Incorporating 1,3-Diallyl-6-aminouracil 1-hydrate into Complex Architectures

Incorporating the 1,3-diallyl-6-aminouracil unit into more complex molecular architectures relies on leveraging its multiple reactive sites. The primary strategies include:

Reactions at the C5 Position: The nucleophilic C5 carbon is the most common site for initial functionalization. juniperpublishers.com Standard electrophilic substitution reactions, including nitrosation, halogenation, and Vilsmeier-Haack formylation, can introduce new functional groups at this position, which can then be used for further extensions of the molecular structure. scirp.org

Annulation via the C5 and C6-Amino Group: The combination of the C6-amino group and the C5 carbon is ideal for building fused rings. Cyclocondensation reactions with a wide range of bifunctional reagents, such as β-dicarbonyl compounds, α,β-unsaturated systems, and diketones, are used to construct the heterocyclic systems discussed in section 7.1. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): As highlighted previously, MCRs are a powerful, atom-economical strategy to rapidly build molecular complexity from 1,3-diallyl-6-aminouracil in a single synthetic step. researchgate.net

Chemistry of the Allyl Groups: The terminal double bonds of the two allyl groups are themselves reactive functional handles. These can undergo a variety of transformations common to alkenes, such as olefin metathesis, hydroboration-oxidation, epoxidation, or radical polymerization. This dual reactivity allows the entire uracil moiety to be tethered to or incorporated within larger supramolecular structures, polymers, or biomolecules.

Analytical Methodologies for the Quantitative and Qualitative Assessment of 1,3 Diallyl 6 Aminouracil 1 Hydrate in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment in Synthetic Research (e.g., TLC)

Chromatographic methods are indispensable for separating components in a mixture and assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the initial evaluation of product purity. nih.gov

In the context of synthesizing 1,3-Diallyl-6-aminouracil 1-hydrate, TLC serves as a primary tool for qualitative analysis. A small spot of the reaction mixture is applied to a stationary phase, typically a plate coated with silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation between the starting materials, the desired product, and any byproducts. As the mobile phase ascends the plate by capillary action, different components travel at different rates based on their affinity for the stationary phase and solubility in the mobile phase.

After development, the separated spots are visualized. While some compounds are colored, many, like uracil (B121893) derivatives, are colorless and require a visualization method, such as illumination under a UV lamp (typically at 254 nm), where UV-active compounds appear as dark spots against a fluorescent background. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, solvent system, and stationary phase. By comparing the Rf value of the synthesized product with that of a pure standard, a preliminary identification and purity assessment can be made. The presence of multiple spots in the product lane indicates impurities.

For more robust separation and potential isolation of impurities for further characterization, High-Performance Liquid Chromatography (HPLC) is often employed. For instance, a reverse-phase HPLC method has been described for the analysis of the related compound, 1-Allyl-6-aminouracil. sielc.com Such methods typically use a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com This technique provides superior resolution and is suitable for both qualitative purity checks and quantitative analysis.

Table 1: Example TLC Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Dichloromethane/Methanol (e.g., 95:5 v/v) |

| Application | Crude reaction mixture and purified product |

| Development | Ascending, in a saturated chamber |

| Visualization | UV light at 254 nm |

| Analysis | Comparison of Rf values to a standard |

Advanced Spectroscopic Methods for Quantitative Analysis in Synthetic Studies

Spectroscopic methods are fundamental for both the structural elucidation and quantification of synthesized compounds. UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. researchgate.net

Uracil and its derivatives possess a pyrimidine (B1678525) ring system, which gives rise to characteristic UV absorption. sielc.comacs.org The UV spectrum of uracil in water, for example, shows absorption maxima around 202 nm and 258 nm. sielc.com For quantitative analysis of 1,3-Diallyl-6-aminouracil 1-hydrate, the first step is to determine its wavelength of maximum absorbance (λmax). A solution of the pure compound is scanned across a range of UV wavelengths to identify the λmax, where the compound absorbs light most strongly, providing the highest sensitivity for measurements.

Quantification is achieved by applying the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by preparing a series of standard solutions of the purified compound at known concentrations and measuring the absorbance of each at the predetermined λmax. Plotting absorbance versus concentration yields a linear relationship. The concentration of an unknown sample solution can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. rsc.org Derivative spectroscopy, which plots the first or higher-order derivative of absorbance with respect to wavelength, can also be used to enhance resolution and reduce interference from background signals, improving both selectivity and sensitivity. researchgate.net

While Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR) is primarily the most powerful tool for elucidating the chemical structure of a molecule by providing detailed information about the arrangement of atoms, its application in quantitative analysis (qNMR) is also established. nih.govresearchgate.net In synthetic research, after confirming the structure of 1,3-Diallyl-6-aminouracil, its purity and concentration can be determined by integrating the signals of its protons against a certified internal standard of known concentration.

Table 2: Example UV-Vis Spectroscopic Parameters for Quantification

| Parameter | Description |

|---|---|

| Instrument | Dual-beam UV-Vis Spectrophotometer |

| Solvent (Blank) | Methanol or Water |

| Wavelength Scan | 200-400 nm to determine λmax |

| Analytical Wavelength | λmax of 1,3-Diallyl-6-aminouracil |

| Calibration Standards | A series of solutions of known concentration (e.g., 1-20 µg/mL) |

| Quantification | Based on a linear calibration curve of Absorbance vs. Concentration |

Thermal Analysis Methodologies Applied to 1,3-Diallyl-6-aminouracil 1-hydrate (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For a hydrated compound like 1,3-Diallyl-6-aminouracil 1-hydrate, these methods are crucial for characterizing its hydration state and thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly well-suited for determining the water content in a hydrate (B1144303). nih.gov When a sample of 1,3-Diallyl-6-aminouracil 1-hydrate is heated in the TGA instrument, it will lose mass at specific temperatures corresponding to the evaporation of water. The TGA curve, a plot of mass versus temperature, will show a distinct step-wise mass loss. The first stage of mass loss, typically occurring between 25°C and 120°C, corresponds to the removal of loosely bound surface water and the water of hydration. researchgate.net The percentage of mass lost in this step can be used to confirm the presence of one mole of water per mole of the compound, verifying its status as a monohydrate. Subsequent mass loss at higher temperatures indicates the decomposition of the molecule itself.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis provides information about thermal transitions, such as melting, crystallization, and decomposition. For 1,3-Diallyl-6-aminouracil 1-hydrate, the DSC thermogram would show an endothermic peak corresponding to the energy required to remove the water of hydration. This is often followed by a sharp endothermic peak at a higher temperature, indicating the melting point of the anhydrous form of the compound. Further exothermic peaks at even higher temperatures would signify thermal decomposition. Together, TGA and DSC provide a detailed profile of the thermal properties of the hydrate, which is essential for understanding its stability and for quality control in a research setting.

Table 3: Typical Thermal Analysis Parameters

| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |

|---|---|---|

| Sample Size | 5-10 mg | 2-5 mg |

| Heating Rate | 10 °C/min | 10 °C/min |

| Temperature Range | Ambient to 600 °C | Ambient to 400 °C |

| Atmosphere | Inert (e.g., Nitrogen) at a constant flow rate | Inert (e.g., Nitrogen) at a constant flow rate |

| Crucible | Open aluminum or platinum pan | Sealed or pierced aluminum pan |

| Data Obtained | Mass loss vs. Temperature (to determine water content and decomposition profile) | Heat flow vs. Temperature (to determine melting point, and other thermal transitions) |

Future Research Directions and Emerging Paradigms for 1,3 Diallyl 6 Aminouracil 1 Hydrate

Innovations in Green and Sustainable Synthetic Routes for 1,3-Diallyl-6-aminouracil 1-hydrate

The synthesis of functionalized heterocyclic compounds is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy efficiency, and the use of renewable resources. chemistryjournals.net While traditional syntheses of uracil (B121893) derivatives often rely on harsh reagents and organic solvents, modern approaches offer more sustainable alternatives.

Future research in the synthesis of 1,3-diallyl-6-aminouracil 1-hydrate is expected to focus on several key green strategies. One promising avenue is the expanded use of multicomponent reactions (MCRs) . researchgate.netrsc.org These reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are inherently atom-economical and can significantly reduce the number of synthetic steps, and consequently, waste generation. The synthesis of various fused pyrimidines from 6-aminouracil (B15529) derivatives through MCRs has been well-documented and provides a strong foundation for developing a one-pot synthesis for 1,3-diallyl-6-aminouracil. researchgate.netrsc.org

Another area of innovation lies in the use of alternative and greener solvent systems . Water, ionic liquids, and supercritical fluids are being explored as replacements for volatile organic compounds (VOCs). chemistryjournals.net For instance, the condensation of 6-amino-1,3-dimethyluracil (B104193) with various aldehydes has been successfully carried out in water at room temperature without the need for a catalyst, offering a simple and environmentally friendly synthetic route. researchgate.net Exploring similar aqueous or solvent-free conditions, potentially aided by microwave irradiation, for the diallylation of 6-aminouracil could lead to a more sustainable production method. researchgate.net

The development of reusable catalysts is also a cornerstone of green synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. Research into novel catalytic systems, such as nickel-catalyzed reactions in green solvents like anisole, has shown promise for the synthesis of functionalized pyrimidouracils. acs.org The application of such catalysts to the synthesis of 1,3-diallyl-6-aminouracil could enhance the efficiency and sustainability of the process.

| Green Synthesis Strategy | Potential Advantages for 1,3-Diallyl-6-aminouracil 1-hydrate Synthesis |

| Multicomponent Reactions (MCRs) | Increased atom economy, reduced number of synthetic steps, and lower waste generation. researchgate.netrsc.org |

| Alternative Solvents (e.g., water) | Reduced use of volatile organic compounds (VOCs), lower toxicity, and simplified workup procedures. chemistryjournals.netresearchgate.net |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, and reduced energy consumption. researchgate.net |

| Reusable Heterogeneous Catalysts | Simplified product purification, catalyst recycling, and reduced environmental impact. acs.org |

Expanding the Scope of Chemical Transformations and Functionalization of 1,3-Diallyl-6-aminouracil 1-hydrate

The synthetic versatility of 1,3-diallyl-6-aminouracil 1-hydrate stems from its multiple reactive sites: the nucleophilic 6-amino group, the electron-rich C5 position, and the readily functionalizable allyl groups. Future research will likely focus on exploiting these sites to generate a diverse library of novel compounds with tailored properties.

The acylation of the 6-amino group is a fundamental transformation that can be used to introduce a wide range of functional groups, potentially modulating the compound's biological activity and physical properties. acs.org Furthermore, the reactivity of the C5 position of the uracil ring is of significant interest. The electron-donating nature of the 6-amino group activates the C5 position towards electrophilic substitution, allowing for the introduction of various substituents. This has been demonstrated in the synthesis of numerous 5-substituted uracil derivatives with diverse biological activities. nih.govnih.gov

The diallyl functionalities at the N1 and N3 positions offer a unique platform for further chemical modification. These allyl groups can participate in a variety of reactions, including but not limited to:

Addition reactions: Halogenation, hydrohalogenation, and epoxidation can introduce new functional groups onto the allyl chains.

Cross-coupling reactions: Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, can be employed to form new carbon-carbon bonds, linking the uracil core to other molecular scaffolds.

Metathesis reactions: Ring-closing metathesis could be used to create novel bicyclic or macrocyclic structures containing the uracil moiety.

These transformations would open up avenues to new classes of compounds with potentially interesting applications in medicinal chemistry and materials science. For instance, the synthesis of fused heterocyclic systems, such as pyridopyrimidines and pyrimidopyrimidines, often starts from functionalized 6-aminouracils. rsc.orgekb.eg

| Reactive Site | Potential Chemical Transformations | Potential Outcomes |

| 6-Amino Group | Acylation, Alkylation, Schiff base formation | Introduction of diverse functional groups, modulation of biological activity. acs.org |

| C5 Position | Electrophilic substitution (e.g., halogenation, nitrosation, formylation) | Synthesis of 5-substituted uracil derivatives with tailored properties. nih.govnih.gov |

| N1 and N3 Allyl Groups | Addition reactions, Cross-coupling reactions, Metathesis reactions | Creation of novel derivatives with extended conjugation, complex architectures, and potential for polymerization. |

Advanced Computational Modeling Applications for Predicting and Understanding 1,3-Diallyl-6-aminouracil 1-hydrate Behavior

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering insights into molecular structure, reactivity, and properties that can be difficult to obtain through experimental methods alone. For 1,3-diallyl-6-aminouracil 1-hydrate, advanced computational modeling can provide a deeper understanding of its behavior and guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. Such studies can elucidate the effects of the diallyl and amino substituents on the aromaticity and reactivity of the uracil ring. Furthermore, computational methods can predict the preferred sites for electrophilic and nucleophilic attack, corroborating and guiding synthetic efforts.

A particularly interesting area for computational investigation is the role of the hydrate (B1144303) water molecule . Molecular dynamics (MD) simulations can be used to study the hydration shell of the molecule and the dynamics of the water molecule's interaction with the uracil core. This can provide insights into the compound's solubility, crystal packing, and potential for forming hydrogen-bonded networks. Understanding the stability and dynamics of the hydrate is crucial for its handling, formulation, and potential applications in biological systems.

Predictive modeling can also be used to estimate various physicochemical properties of 1,3-diallyl-6-aminouracil 1-hydrate and its derivatives, such as lipophilicity (logP), solubility, and pKa. These predictions are valuable in the early stages of drug discovery and materials design, allowing for the in-silico screening of large libraries of virtual compounds before committing to their synthesis.

| Computational Method | Application to 1,3-Diallyl-6-aminouracil 1-hydrate | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure analysis, geometry optimization, vibrational frequency calculation. | Understanding of reactivity, aromaticity, and substituent effects. |

| Molecular Dynamics (MD) | Simulation of hydration shell and intermolecular interactions. | Insight into solubility, crystal packing, and the role of the hydrate water molecule. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. | Guidance for the design of new derivatives with enhanced biological properties. |

Interdisciplinary Research Prospects Involving 1,3-Diallyl-6-aminouracil 1-hydrate in Chemical Biology and Materials Science

The unique structural features of 1,3-diallyl-6-aminouracil 1-hydrate make it a promising candidate for exploration in various interdisciplinary fields, most notably chemical biology and materials science.

In chemical biology , uracil derivatives are widely studied for their potential as therapeutic agents, particularly as antiviral and anticancer drugs. nih.gov The presence of the 6-amino group in 1,3-diallyl-6-aminouracil 1-hydrate makes it an analogue of cytosine, suggesting it could be investigated as an inhibitor of enzymes involved in nucleic acid metabolism. The allyl groups could also be exploited for covalent modification of biological targets. Furthermore, the development of fluorescent probes based on the 6-aminouracil scaffold has been reported, and the diallyl derivative could be functionalized to create novel probes for studying biological processes. nih.gov

In the realm of materials science , the ability of uracil to form well-defined hydrogen-bonded structures is of great interest for the development of supramolecular materials. The diallyl groups in 1,3-diallyl-6-aminouracil 1-hydrate introduce the potential for polymerization, opening the door to the creation of novel polymers with a uracil-containing backbone. These polymers could have interesting properties for applications such as drug delivery, hydrogels, and responsive materials. The self-assembly of this molecule, potentially in conjunction with other complementary molecules, could lead to the formation of liquid crystals, gels, or other ordered nanostructures.

The exploration of 1,3-diallyl-6-aminouracil 1-hydrate in these interdisciplinary areas is still in its infancy, but the potential for discovery is significant. The convergence of synthetic chemistry, computational modeling, biology, and materials science will be crucial for unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Diallyl-6-aminouracil 1-hydrate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, allylation of 6-aminouracil derivatives using allyl halides in a polar aprotic solvent (e.g., DMF or DMSO) under reflux conditions is a common approach. Optimization includes adjusting stoichiometric ratios (e.g., excess allyl bromide for complete substitution), reaction time (typically 12–60 hours), and temperature (60–100°C). Post-synthesis purification via recrystallization (e.g., DMF/H₂O mixtures) is critical to isolate the hydrate form .

Q. Which analytical techniques are essential for characterizing 1,3-Diallyl-6-aminouracil 1-hydrate, and how should spectral data be interpreted?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., allyl proton signals at δ 5.0–5.8 ppm, splitting patterns for trans/cis isomerism).

- IR Spectroscopy : Identification of hydrate-associated O–H stretches (~3200–3500 cm⁻¹) and carbonyl groups (~1650–1750 cm⁻¹).

- LC-MS/MS : For molecular ion confirmation and purity assessment.

- XRD : To resolve crystalline structure and hydrate stability. Cross-referencing with databases like NIST Chemistry WebBook ensures data validation .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of 1,3-Diallyl-6-aminouracil 1-hydrate, particularly during allylation steps?

- Methodological Answer : Low yields often arise from incomplete substitution or side reactions (e.g., polymerization of allyl groups). Strategies include:

- Catalytic Additives : Use of phase-transfer catalysts (e.g., TBAB) to enhance allyl halide reactivity.

- Protection/Deprotection : Temporarily protecting the amine group in 6-aminouracil with Boc anhydride to prevent undesired side reactions.

- Solvent Optimization : Switching to THF or acetonitrile to improve solubility and reduce byproducts. Reaction monitoring via TLC or in-situ IR is advised .

Q. What methodologies resolve contradictions in spectroscopic data for hydrate vs. anhydrous forms of 1,3-Diallyl-6-aminouracil?

- Methodological Answer : Discrepancies in O–H stretching (IR) or proton shifts (NMR) may indicate incomplete hydration or solvent interference. Techniques to resolve this include:

- Dynamic Vapor Sorption (DVS) : Quantify hydration/dehydration under controlled humidity.

- Thermogravimetric Analysis (TGA) : Measure mass loss at 100–150°C to confirm water content.

- Variable-Temperature NMR : Track proton environment changes upon heating. Cross-validation with computational models (e.g., DFT for predicted spectra) reduces ambiguity .

Q. How do steric and electronic effects influence the reactivity of 1,3-Diallyl-6-aminouracil 1-hydrate in heterocyclic coupling reactions?

- Methodological Answer : The allyl groups introduce steric hindrance, slowing nucleophilic attacks at the uracil ring. Electronic effects from the electron-donating amine group can activate the C5 position for electrophilic substitution. To mitigate steric issues:

- Microwave-Assisted Synthesis : Enhances reaction kinetics under high pressure.

- Directed Metalation : Use Pd or Cu catalysts to direct coupling to less hindered sites.

- DFT Calculations : Predict reactive sites and transition states for targeted functionalization .

Data Validation & Reproducibility

Q. What protocols ensure reproducibility in crystallographic studies of 1,3-Diallyl-6-aminouracil 1-hydrate?

- Methodological Answer :

- Strict Humidity Control : Crystallize the compound in a humidity chamber (≥70% RH) to stabilize the hydrate lattice.

- Single-Crystal XRD : Use synchrotron sources for high-resolution data, and validate with CIF files from repositories like the Cambridge Structural Database.

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

Q. How should researchers reconcile discrepancies between experimental and computational spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Mitigation steps:

- Explicit Solvent Modeling : Include water molecules in DFT calculations to mimic hydrate environments.

- Scaling Factors : Apply empirical scaling (e.g., 0.961 for IR frequencies) to align computational and experimental data.

- Multi-Technique Cross-Validation : Combine NMR, IR, and Raman data to refine computational models iteratively .

Safety & Handling

Q. What are the critical safety considerations for handling 1,3-Diallyl-6-aminouracil 1-hydrate in aqueous environments?

- Methodological Answer :

- Hygroscopicity : Store in desiccators with silica gel to prevent unintended hydration/dehydration.

- Toxicity Screening : Follow LD50 protocols (e.g., RTECS guidelines) for acute toxicity assessment.

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to OSHA and EPA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.